molecular formula C19H26 B1316370 1-Ethynyl-4-(trans-4-pentylcyclohexyl)benzene CAS No. 88074-72-0

1-Ethynyl-4-(trans-4-pentylcyclohexyl)benzene

Cat. No.: B1316370
CAS No.: 88074-72-0
M. Wt: 254.4 g/mol
InChI Key: NJBYFURDPJRBPH-UHFFFAOYSA-N
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Description

1-Ethynyl-4-(trans-4-pentylcyclohexyl)benzene is an organic compound with the molecular formula C19H26. It is characterized by the presence of a benzene ring substituted with an ethynyl group and a trans-4-pentylcyclohexyl group. This compound is notable for its unique structure, which combines the rigidity of the benzene ring with the flexibility of the cyclohexyl group, making it a subject of interest in various fields of research .

Preparation Methods

The synthesis of 1-Ethynyl-4-(trans-4-pentylcyclohexyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of trans-4-pentylcyclohexyl bromide and phenylacetylene.

    Reaction Conditions: The trans-4-pentylcyclohexyl bromide is reacted with phenylacetylene in the presence of a palladium catalyst and a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically argon or nitrogen, to prevent oxidation.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

1-Ethynyl-4-(trans-4-pentylcyclohexyl)benzene undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.

    Major Products: The major products formed from these reactions include carbonyl compounds, alkanes, alkenes, nitro compounds, and halogenated derivatives.

Scientific Research Applications

1-Ethynyl-4-(trans-4-pentylcyclohexyl)benzene has several scientific research applications:

Comparison with Similar Compounds

1-Ethynyl-4-(trans-4-pentylcyclohexyl)benzene can be compared with similar compounds such as:

Properties

IUPAC Name

1-ethynyl-4-(4-pentylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26/c1-3-5-6-7-17-10-14-19(15-11-17)18-12-8-16(4-2)9-13-18/h2,8-9,12-13,17,19H,3,5-7,10-11,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBYFURDPJRBPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570898
Record name 1-Ethynyl-4-(4-pentylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88074-72-0
Record name 1-Ethynyl-4-(4-pentylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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